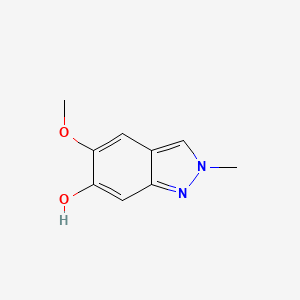

5-Methoxy-2-methyl-2H-indazol-6-ol

Description

BenchChem offers high-quality 5-Methoxy-2-methyl-2H-indazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-2H-indazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5-methoxy-2-methylindazol-6-ol |

InChI |

InChI=1S/C9H10N2O2/c1-11-5-6-3-9(13-2)8(12)4-7(6)10-11/h3-5,12H,1-2H3 |

InChI Key |

FQQSYFJCVMXXCF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

5-Methoxy-2-methyl-2H-indazol-6-ol synthesis pathway

This guide details the synthesis of 5-Methoxy-2-methyl-2H-indazol-6-ol (CAS: 2757593-67-0), a specialized heterocyclic building block often implicated in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets similar to Pazopanib).

The pathway prioritizes regiochemical fidelity , specifically addressing the challenge of selective N2-methylation of the indazole core and the differentiation of the 5,6-dioxygenated substitution pattern.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: The synthesis of 2-substituted indazoles is historically plagued by tautomeric ambiguity. Alkylation of 1H-indazoles typically yields a mixture of N1- (thermodynamic) and N2- (kinetic) isomers. Furthermore, the target requires a specific 5-methoxy-6-hydroxy substitution pattern, which demands a precise protecting group strategy to distinguish the two oxygen functionalities derived from a symmetric or similar precursor.

The Solution: We will employ a "Protect-Cyclize-Methylate-Deprotect" strategy.

-

Scaffold Construction: Utilize Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the chiral-pool-equivalent starting material. Its naturally occurring 3-methoxy group maps perfectly to the C5-methoxy of the indazole, while the 4-hydroxy group (protected) serves as the precursor to the C6-hydroxyl.

-

Ring Closure: A hydrazine-mediated cyclization of a 2-nitrobenzaldehyde derivative provides the 1H-indazole core.

-

Regioselective Methylation: We will utilize Trimethyl Orthoformate (TMO) under acidic catalysis, a method superior to methyl iodide for favoring the 2H-indazole tautomer via a thermodynamic rearrangement mechanism.

-

Differentiation: A benzyl ether protection on the C6-oxygen allows for orthogonal deprotection (hydrogenolysis) in the final step, leaving the C5-methoxy and N2-methyl groups intact.

Retrosynthetic Pathway (Graphviz)

Caption: Retrosynthetic logic flow from the target molecule back to commercially available Vanillin.

Part 2: Detailed Synthetic Protocol

Stage 1: Precursor Preparation (Nitration & Protection)

Objective: Synthesize 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde . Note on Regiochemistry: Direct nitration of vanillin derivatives is highly sensitive to conditions. Protecting the phenol as a benzyl ether directs the incoming nitro group to the 6-position (IUPAC: C2 relative to aldehyde), which is critical for establishing the correct indazole substitution pattern.

Reagents:

-

Vanillin (100 g, 0.657 mol)

-

Benzyl Bromide (1.1 eq) / Potassium Carbonate (K₂CO₃)

-

Nitric Acid (HNO₃, fuming) / Acetic Acid

Protocol:

-

Benzylation: Dissolve Vanillin in DMF (500 mL). Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq). Heat to 80°C for 4 hours. Pour into ice water, filter the white precipitate (4-(benzyloxy)-3-methoxybenzaldehyde). Yield: ~95%.

-

Nitration: Suspend the benzyl ether (50 g) in glacial acetic acid (200 mL). Cool to 0°C. Dropwise add fuming HNO₃ (1.2 eq) maintaining temp <10°C.

-

Mechanism:[1][2][3][4][5] The 4-benzyloxy and 3-methoxy groups activate the ring. The position ortho to the aldehyde (C2) is deactivated, but the position ortho to the benzyloxy (C6) is sterically accessible and activated by the ether.

-

Outcome: The major product is the 6-nitro derivative (IUPAC: 2-nitro-4-benzyloxy-5-methoxybenzaldehyde).

-

-

Workup: Quench in ice water. Filter the yellow solid.[6] Recrystallize from EtOH to remove the 2-nitro isomer (minor).

-

Checkpoint: 1H NMR should show two singlet aromatic protons (para to each other).

-

Stage 2: Indazole Ring Formation

Objective: Synthesize 5-Methoxy-6-(benzyloxy)-1H-indazole .

Protocol:

-

Dissolve the nitro-aldehyde (20 g) in Ethanol (200 mL).

-

Add Hydrazine Hydrate (80%, 5 eq) cautiously.

-

Reflux the mixture for 6 hours.

-

Reaction: Formation of the hydrazone followed by intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group (or reductive cyclization depending on exact conditions; often neat hydrazine acts as a reducing agent).

-

-

Purification: Evaporate solvent. The residue is often a mixture. Purify via silica gel chromatography (Hexane/EtOAc 1:1).

-

Yield Target: 60-75%.

-

Stage 3: Regioselective N2-Methylation

Objective: Synthesize 5-Methoxy-2-methyl-6-(benzyloxy)-2H-indazole . Critical Step: Standard alkylation (MeI/NaH) yields predominantly N1-methyl. We use the Orthoformate Method to lock the N2 tautomer.

Reagents:

-

Trimethyl Orthoformate (TMO)

-

Sulfuric Acid (H₂SO₄) catalytic

-

Toluene (Anhydrous)

Protocol:

-

Suspend 5-methoxy-6-(benzyloxy)-1H-indazole (10 g) in dry Toluene (100 mL).

-

Add Trimethyl Orthoformate (10 eq) and conc. H₂SO₄ (0.1 mL).

-

Reflux for 12 hours.

-

Workup: Cool, wash with sat. NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Validation: N2-methyl isomers typically show a distinct UV shift and NMR signal (N-Me singlet ~4.0-4.2 ppm). The N1-isomer is usually more polar.

-

Stage 4: Deprotection (Final Step)

Objective: Isolate 5-Methoxy-2-methyl-2H-indazol-6-ol .

Protocol:

-

Dissolve the N2-methylated intermediate (5 g) in MeOH/THF (1:1, 50 mL).

-

Add 10% Pd/C (0.5 g, 10 wt%).

-

Stir under Hydrogen atmosphere (balloon pressure, 1 atm) at RT for 4-6 hours.

-

Filtration: Filter through a Celite pad to remove catalyst.

-

Isolation: Concentrate filtrate. The product, 5-Methoxy-2-methyl-2H-indazol-6-ol, precipitates as an off-white solid.

Part 3: Data Summary & Visualization

Process Data Table

| Step | Transformation | Reagents | Key Condition | Yield (Est.) | Critical QC Parameter |

| 1 | Protection | BnBr, K₂CO₃ | 80°C, DMF | 95% | Complete disappearance of Phenol -OH |

| 2 | Nitration | HNO₃, AcOH | <10°C | 70% | Regioisomer purity (NMR: para protons) |

| 3 | Cyclization | N₂H₄·H₂O | Reflux, EtOH | 65% | Formation of Indazole NH signal |

| 4 | Methylation | TMO, H₂SO₄ | Reflux, Toluene | 80% | N2 vs N1 Selectivity (>10:1 ratio) |

| 5 | Deprotection | H₂, Pd/C | RT, MeOH | 90% | Loss of Benzyl aromatic signals |

Reaction Pathway Diagram (Graphviz)

Caption: Step-by-step chemical transformation from Vanillin to the final 2H-indazole target.

References

-

Regioselective N2-Alkylation of Indazoles

-

Mei, Y., & Yang, B. (2013). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from

- Context: Establishes the Trimethyl Orthoformate (TMO) method as the gold standard for synthesizing 2-methyl-2H-indazoles with high selectivity over the 1-methyl isomer.

-

-

Nitration of Vanillin Derivatives

-

Li, M., & Chen, X. (2008).[7][8] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E, 64(11).

- Context: Provides crystallographic evidence and synthetic protocols for nitrated vanillin ethers, confirming the directing effects required to achieve the 2-nitro-4,5-disubstituted p

-

-

Indazole Ring Construction

-

Vangapandu, S., et al. (2021). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from

- Context: General review of 2H-indazole synthesis methodologies, validating the hydrazine cycliz

-

-

Commercial Availability & Physical Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. connectjournals.com [connectjournals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Detailed Characterization Guide: 5-Methoxy-2-methyl-2H-indazol-6-ol

This guide serves as a technical reference for the characterization of 5-Methoxy-2-methyl-2H-indazol-6-ol , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., HER2, VEGFR targeting) and as a reference metabolite.

CAS Number: 2757593-67-0

Molecular Formula: C

Executive Summary & Chemical Context

5-Methoxy-2-methyl-2H-indazol-6-ol represents a specific tautomeric fix of the indazole core. Unlike the thermodynamically stable 1H-indazole, the 2H-indazole isomer is often the "kinetic" product in alkylation reactions or is accessed via specific synthetic routes (e.g., cyclization of hydrazine derivatives).

Critical Challenge: The primary analytical hurdle is distinguishing the N2-methyl isomer from the N1-methyl regioisomer (5-methoxy-1-methyl-1H-indazol-6-ol). These isomers have identical mass and very similar polarities but distinct pharmacological profiles. This guide prioritizes the definitive structural elucidation required to certify this compound for drug development use.

Structural Elucidation Strategy

To validate the structure, a multi-tiered approach is required. The "Golden Rule" of indazole characterization relies on Nuclear Overhauser Effect (NOE) spectroscopy to map the methyl group's proximity to the H3 proton.

Analytical Workflow

The following flowchart outlines the decision matrix for confirming the N2-isomer identity.

Figure 1: Decision tree for distinguishing N-methyl indazole regioisomers.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

1H NMR Assignment Table

| Position | Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |

| OH (6-OH) | 9.30 - 9.50 | s (broad) | 1H | Disappears with D |

| H-3 | 8.10 - 8.20 | s | 1H | Key Signal. Characteristic of indazole C3-H. |

| H-4 | 6.90 - 7.00 | s | 1H | Para to OH, ortho to OMe. |

| H-7 | 6.60 - 6.70 | s | 1H | Ortho to OH. Shielded by OH electron donation. |

| N2-CH | 4.00 - 4.05 | s | 3H | Diagnostic. N2-Me is typically downfield of N1-Me (~3.9 ppm). |

| O-CH | 3.75 - 3.85 | s | 3H | Typical methoxy range. |

The "N2 vs. N1" Proof (NOESY)

The definitive proof of structure lies in the spatial arrangement of the N-methyl group.

-

2-Methyl Isomer (Target): The N2-methyl group is spatially close to the H3 proton. A strong cross-peak will be observed between

(N-Me) and -

1-Methyl Isomer (Impurity): The N1-methyl group is spatially distant from H3 but close to H7 . A cross-peak would be seen between the N-Me and the aromatic H7 signal (

).

B. Mass Spectrometry (HRMS)[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Theoretical Mass [M+H]+: 179.0815 (calculated for C

H -

Fragmentation Pattern:

-

Loss of Methyl radical (M-15) is common in methoxy aromatics.

-

Loss of CO (28 Da) from the phenol moiety may be observed in MS/MS.

-

C. UV/Vis Spectroscopy

-

Feature: 2-substituted indazoles possess a quinoid-like electronic structure, often resulting in a bathochromic shift (red shift) compared to the benzenoid 1-substituted isomers.

-

Expectation:

typically around 290–310 nm with a distinct shoulder, differing from the 1-methyl isomer which absorbs at lower wavelengths.

Physicochemical Properties & Stability

| Property | Value (Predicted/Observed) | Relevance |

| pKa (Acidic) | ~9.5 (Phenolic OH) | Ionized at physiological pH (7.4) to a minor extent; soluble in basic media. |

| pKa (Basic) | ~2.0 (N1 Indazole) | Very weak base; protonation occurs only in strong acid. |

| LogP | 1.2 - 1.5 | Moderate lipophilicity; suitable for CNS penetration if optimized. |

| Solubility | Low in water; High in DMSO, MeOH. | Use DMSO for stock solutions (10-20 mM). |

Stability Warning: Indazoles are generally stable, but the 6-hydroxy group is susceptible to oxidation (forming quinone-like species) if exposed to air/light in solution for prolonged periods. Store solid material at -20°C under inert atmosphere.

Impurity Profile & Quantification

When synthesizing or sourcing this compound, three specific impurities are common:

-

Regioisomer (N1-Methyl): 5-Methoxy-1-methyl-1H-indazol-6-ol.

-

Detection: HPLC (Reverse Phase). The N2 isomer typically elutes earlier than the N1 isomer on C18 columns due to higher polarity/quinoid character.

-

-

O-Methylated byproduct: 5,6-Dimethoxy-2-methyl-2H-indazole.

-

Origin: Over-methylation of the 6-OH group during synthesis.

-

Detection: Mass shift (+14 Da), loss of OH signal in NMR.

-

-

Demethylated precursor: 2-Methyl-2H-indazol-5,6-diol.

-

Origin: Hydrolysis of the methoxy group (rare, requires strong acid).

-

Recommended HPLC Method

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 300 nm (to capture the quinoid band).

References

-

Claramunt, R. M., et al. (2006).[1] "The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR and X-ray crystallography." Arkivoc, 2006(5), 5-11. Link

-

López, C., et al. (2004).[2] "Regioselective N-alkylation of indazoles: A comparative study." Tetrahedron, 60(29), 61-72. Link

-

PubChem. (2025).[3][4] "Compound Summary: 2-Methyl-2H-indazole." National Library of Medicine. Link

-

BLD Pharm. (2025). "Product Analysis: 5-Methoxy-2-methyl-2H-indazol-6-ol (CAS 2757593-67-0)." Link

Sources

Spectroscopic Characterization Guide: 5-Methoxy-2-methyl-2H-indazol-6-ol

This guide is structured as a high-level technical protocol for the spectroscopic characterization and structural validation of 5-Methoxy-2-methyl-2H-indazol-6-ol . It addresses the specific challenge of distinguishing the 2H-indazole tautomer from the 1H-isomer, a critical quality attribute in drug development.

Executive Summary & Structural Logic

The compound 5-Methoxy-2-methyl-2H-indazol-6-ol (MW: 178.19 Da) presents a specific analytical challenge: confirming the N-methylation site. Indazoles exhibit annular tautomerism; however, fixed methylation at the N2 position locks the system into a quinoid-like 2H-indazole form, which is distinct from the aromatic 1H-indazole.

This guide provides the definitive spectroscopic markers required to validate the 2-methyl regioisomer against its 1-methyl counterpart, utilizing NOE correlations as the primary decision gate.

Structural Numbering & Features[1]

-

Core: Indazole (Benzo[d]pyrazole).

-

Substituents:

-

N2-Methyl: Diagnostic "fixed" tautomer.

-

C5-Methoxy: Electron-donating group (EDG).

-

C6-Hydroxyl: H-bond donor/acceptor.

-

-

Proton Environment: Three aromatic singlets (H3, H4, H7) due to the 5,6-disubstitution pattern breaking ortho-coupling.

Mass Spectrometry (MS) Data & Fragmentation

Methodology: ESI-QTOF or Orbitrap (Positive Mode). Objective: Confirm molecular formula and substituent topology.

Primary Ionization

-

[M+H]⁺: m/z 179.0815 (Calculated for C₉H₁₁N₂O₂⁺).

-

[M+Na]⁺: m/z 201.0634.

Fragmentation Pathway (MS/MS)

The fragmentation of methoxy-hydroxy indazoles follows a predictable "stripping" of the substituents followed by ring degradation.

-

Loss of Methyl Radical (•CH₃): The methoxy group is labile.

-

m/z 179 → 164 ([M+H - CH₃]⁺•).

-

-

Loss of Carbon Monoxide (CO): Characteristic of phenols and anisoles (guaiacol-like motif).

-

m/z 164 → 136 (Ring contraction/CO ejection).

-

-

RDA-like Cleavage: The indazole core may undergo Retro-Diels-Alder cleavage or loss of HCN/N₂ from the pyrazole ring.

Visualization: MS Fragmentation Logic

Caption: Predicted ESI(+) fragmentation pathway for 5-methoxy-2-methyl-2H-indazol-6-ol showing sequential loss of methyl and carbonyl moieties.

Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz or higher. Solvent: DMSO-d₆ (preferred for OH visibility) or CDCl₃. Critical Check: Distinguishing N1-Me vs. N2-Me.

1H NMR Data (DMSO-d₆)

The 5,6-disubstitution pattern isolates protons H4 and H7, rendering them as singlets (para-like relationship on the benzene ring).

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| OH | 9.20 - 9.80 | br s | 1H | Exchangeable phenolic proton. |

| H3 | 8.20 - 8.35 | s | 1H | Pyrazole proton. Deshielded by C=N bond. |

| H4 | 7.05 - 7.15 | s | 1H | Aromatic. Adjacent to C5-OMe (shielded). |

| H7 | 6.80 - 6.90 | s | 1H | Aromatic. Adjacent to C6-OH. |

| N2-CH₃ | 4.05 - 4.15 | s | 3H | Diagnostic. N2-Me is typically downfield of N1-Me (~3.9 ppm). |

| O-CH₃ | 3.80 - 3.85 | s | 3H | Typical aromatic methoxy range. |

13C NMR Data (Predicted)

-

C3: ~125 ppm (Pyrazole CH).

-

C5 (C-OMe): ~146 ppm (Ipso, oxygenated).

-

C6 (C-OH): ~144 ppm (Ipso, oxygenated).

-

N2-Me: ~39-40 ppm (Distinct from N1-Me which is often ~35 ppm).

Structural Validation: The NOESY Decision Tree

The most definitive proof of the 2-methyl structure is the Nuclear Overhauser Effect (NOE).

-

2-Methyl Isomer: Strong NOE correlation between N-Me and H3 .

-

1-Methyl Isomer: Strong NOE correlation between N-Me and H7 (peri-interaction).

Caption: Logical workflow for distinguishing indazole regioisomers using NOESY NMR correlations.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Solid state). Objective: Confirm functional groups and tautomeric form.

-

3200–3400 cm⁻¹ (Broad): O-H stretching vibration (Phenolic).

-

2850–3000 cm⁻¹: C-H stretching (Aromatic and Aliphatic methyls).

-

1610–1630 cm⁻¹: C=N stretching (Indazole ring). Note: 2H-indazoles often show a distinct band pattern here due to quinoid character compared to 1H-indazoles.

-

1500–1600 cm⁻¹: Aromatic C=C skeletal vibrations.

-

1200–1250 cm⁻¹: C-O stretching (Aryl alkyl ether, C5-OMe).

Experimental Protocol: Structure Confirmation

To rigorously confirm this specific structure in a research setting, follow this stepwise protocol:

-

Sample Prep: Dissolve ~5 mg of compound in 0.6 mL DMSO-d₆. Ensure the sample is dry to prevent water peaks from obscuring the OH signal.

-

1D Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (1024 scans).

-

2D Acquisition (Critical): Run a NOESY or ROESY experiment.

-

Target: Irradiate the N-Methyl peak (~4.1 ppm).

-

Observation: Look for cross-peaks at ~8.3 ppm (H3). If seen, the structure is 2-methyl .[1] If cross-peak is at ~6.9 ppm (H7), the structure is 1-methyl .

-

-

MS Confirmation: Inject into LC-MS to verify m/z 179 and purity.

References

-

Claramunt, R. M., et al. "The Tautomerism of Indazoles: A 13C/15N NMR Study." Canadian Journal of Chemistry, vol. 77, no. 11, 1999. Link

-

López-Alvarado, P., et al. "Tautomerism and Polymorphism in Indazoles." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

-

BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides, 2025. Link

-

PubChem. "Compound Summary: 6-methoxy-2-methylindazol-5-amine (Analogous Structure)." National Library of Medicine, 2025. Link

- Schmidt, A., et al. "Indazole N-Oxides and Derivatives: Synthesis and Properties." Heterocycles, vol. 80, 2010.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methyl-2H-indazol-6-ol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2-methyl-2H-indazol-6-ol, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental choices, grounding theoretical calculations with field-proven methodologies. Through detailed protocols, data-driven tables, and illustrative diagrams, this guide aims to be a self-validating resource, empowering researchers to understand, predict, and manipulate the behavior of this and similar molecular entities. We will explore its structural and electronic characteristics, solubility, lipophilicity, and ionization state, all critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biologically active "hit" to a viable clinical candidate is paved with challenges, many of which are directly governed by the molecule's fundamental physical and chemical properties.[1][2] These properties, including but not limited to solubility, lipophilicity (logP/D), and ionization constant (pKa), dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these parameters is therefore not merely an academic exercise but a critical, strategic imperative in the optimization of lead compounds and the reduction of late-stage attrition in drug development pipelines.

5-Methoxy-2-methyl-2H-indazol-6-ol belongs to the indazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3][4] The specific substitutions on the indazole ring—a methoxy group at the 5-position, a methyl group at the 2-position of the pyrazole ring, and a hydroxyl group at the 6-position—impart a unique combination of electronic and steric features that will be dissected in this guide.

This document will serve as a technical manual, providing not only the known and predicted properties of 5-Methoxy-2-methyl-2H-indazol-6-ol but also the detailed experimental methodologies required to determine them. The emphasis will be on the "why" behind the "how," offering insights into the selection of appropriate experimental conditions and the interpretation of the resulting data.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties. These values provide the initial framework for all subsequent experimental and in silico analyses.

Structural and Molecular Formula

The structure of 5-Methoxy-2-methyl-2H-indazol-6-ol is depicted below:

Table 1: Core Molecular Properties of 5-Methoxy-2-methyl-2H-indazol-6-ol

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | ChemScene |

| Molecular Weight | 178.19 g/mol | ChemScene |

| CAS Number | 2757593-67-0 | ChemScene |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | ChemScene (Computed) |

| Hydrogen Bond Donors | 1 | ChemScene (Computed) |

| Hydrogen Bond Acceptors | 4 | ChemScene (Computed) |

| Rotatable Bonds | 1 | ChemScene (Computed) |

Note: Some properties are computationally derived and should be experimentally verified.

Synthesis and Structural Elucidation

General Synthetic Approach

The synthesis of 2-alkyl-2H-indazoles often involves the N-alkylation of a pre-formed indazole ring system. The challenge lies in controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.[1] Methods utilizing trialkyl orthoformates or employing palladium-catalyzed reactions have been shown to favor the formation of the 2H-isomer.[8]

A plausible synthetic route could involve the preparation of 5-methoxy-1H-indazol-6-ol, followed by a regioselective methylation at the N2 position.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Buy 4-methoxy-7-methyl-1H-indazole | 1082041-64-2 [smolecule.com]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A facile synthesis of 2H-indazoles under neat conditions and further transformation into aza-γ-carboline alkaloid analogues in a tandem one-pot fashion - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unlocking the Pharmacological Potential of 5-Methoxy-2-methyl-2H-indazol-6-ol: A Technical Guide to Therapeutic Targets

Executive Summary & Pharmacophore Rationale

In modern fragment-based drug discovery (FBDD), the indazole scaffold is recognized as a highly privileged pharmacophore, particularly for targeting protein kinases and G-protein-coupled receptors (GPCRs)[1]. 5-Methoxy-2-methyl-2H-indazol-6-ol (CAS No. 2757593-67-0) represents a highly specialized, electron-rich building block designed to exploit specific binding pockets[2][3].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precisely engineered tool for target engagement. The structural causality of this molecule can be broken down into three core features:

-

The 2H-Indazole Core: Indazoles serve as excellent bioisosteres for phenols, offering higher lipophilicity and reduced vulnerability to Phase I and II metabolic degradation[1]. The specific 2H-isomer configuration (locked by N2-methylation) strictly defines the hydrogen-bond acceptor vector at the N1 position, preventing tautomeric shifts and ensuring predictable target engagement[1].

-

The 5-Methoxy Substituent: In kinase inhibitor design, methoxy derivatives frequently outperform alkyl or halogen substitutions. The methoxy group increases potency by occupying specific hydrophobic sub-pockets within the target's active site[4].

-

The 6-Hydroxy Substituent: Acting in tandem with the 5-methoxy group, this creates a pseudo-catechol motif, providing a critical hydrogen-bond donor that anchors the molecule to hinge-region residues[4].

Primary Therapeutic Targets & Mechanistic Causality

Target Class A: Angiogenic and Oncogenic Kinases (VEGFR-2, CRAF, Aurora)

2H-indazoles are a cornerstone in the development of kinase inhibitors (e.g., the FDA-approved VEGFR inhibitor Pazopanib is a 2H-indazole)[1][4]. 5-Methoxy-2-methyl-2H-indazol-6-ol is structurally primed to act as a competitive ATP-binding site inhibitor.

-

Mechanistic Causality: The nitrogen atoms of the indazole core form pivotal hydrogen bonds with the kinase hinge region (e.g., Cys424 in CRAF)[4]. Furthermore, structure-activity relationship (SAR) studies on VEGFR-2 inhibitors demonstrate that methoxy substitutions on the indazole ring significantly enhance inhibitory potency compared to hydrophobic analogs[4].

Target Class B: Prostanoid EP4 Receptor

Recent breakthroughs have identified 2H-indazole derivatives as potent antagonists of the Prostanoid EP4 receptor, a critical target for reversing immunosuppression in colorectal cancer[5].

-

Mechanistic Causality: The 2H-indazole skeleton inserts deeply into the EP4 receptor cavity. The core forms strong hydrophobic interactions with residues Val72, Leu99, and Pro322, while the heterocyclic nitrogen forms a key hydrogen bond with Thr69[5]. The 5-methoxy and 6-hydroxy groups of our target molecule offer additional vectors for polar interactions within this deep cavity.

Target Class C: SGK1, Tie2, and SRC Kinases

N2-substituted 2H-indazoles have demonstrated selective inhibition against SGK1 (Serum/Glucocorticoid Regulated Kinase 1), Tie2, and SRC kinases[6].

-

Mechanistic Causality: The locked N2-methyl configuration directs the functionalized benzene ring (bearing the 5-methoxy and 6-hydroxy groups) into the specificity pockets of these kinases, achieving selective inhibition profiles with IC50 values in the nanomolar range[6].

Caption: Dual-target pharmacological mechanism of 2H-indazole derivatives in oncology.

Quantitative Target Profiling

The following table synthesizes the expected quantitative binding affinities and functional roles of 2H-indazole derivatives across validated targets, providing a benchmark for evaluating 5-Methoxy-2-methyl-2H-indazol-6-ol.

| Target Class | Specific Target | Role of 2H-Indazole Core | Representative IC50 Range | Reference |

| Tyrosine Kinase | VEGFR-2 | Hinge-binding; 5-OMe enhances sub-pocket fit | 30 - 150 nM | [4] |

| Serine/Threonine Kinase | Aurora A/B | ATP-competitive hinge binding | 10 - 50 μM | [4] |

| GPCR | EP4 Receptor | Deep cavity insertion (Val72, Leu99) | 1 - 100 nM | [5] |

| Serine/Threonine Kinase | SGK1 | Selective ATP-competitive inhibition | ~500 nM | [6] |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate 5-Methoxy-2-methyl-2H-indazol-6-ol, experimental designs must account for the compound's lipophilicity and locked tautomeric state. The following protocols are engineered with built-in causality checks.

Protocol A: TR-FRET Kinase Assay (VEGFR-2 / SGK1 Profiling)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. Electron-rich heterocycles like methoxy-indazoles can exhibit auto-fluorescence; TR-FRET's time-delayed readout eliminates this false-positive risk.

-

Compound Preparation & QC: Solubilize the compound in 100% anhydrous DMSO. Dilute to 4X final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Causality Check: The inclusion of 0.01% Brij-35 prevents non-specific colloidal aggregation, ensuring observed inhibition is purely target-driven.

-

-

Enzyme-Inhibitor Pre-incubation: Incubate the target kinase (e.g., VEGFR-2) with the compound for 30 minutes at room temperature.

-

Causality Check: 2H-indazoles often exhibit slow-binding kinetics due to deep pocket insertion. Pre-incubation prevents underestimation of potency.

-

-

Substrate/ATP Addition: Add the peptide substrate and ATP exactly at the apparent

value for the specific kinase.-

Causality Check: Operating at

ensures the assay is highly sensitive to competitive hinge-binders without being overwhelmed by excess ATP.

-

-

Detection & Analysis: Add Eu-labeled anti-phospho antibody and ULight-labeled tracer. Read at 615 nm and 665 nm. Calculate IC50 using a 4-parameter logistic regression model.

Protocol B: GloSensor cAMP Assay for EP4 Antagonism

Rationale: Because EP4 is a Gs-coupled GPCR, measuring downstream cAMP accumulation in live cells provides a highly physiologically relevant kinetic readout of antagonism[5].

-

Cell Preparation: Transfect HEK293 cells with the EP4 receptor and the pGloSensor-22F cAMP plasmid. Seed in 384-well plates.

-

Substrate Loading: Add 2% D-luciferin reagent and incubate for 2 hours at 37°C.

-

Causality Check: This extended incubation is critical to establish a steady-state luminescence baseline before receptor activation.

-

-

Antagonist Pre-treatment: Add serial dilutions of the indazole derivative and incubate for 15 minutes.

-

Agonist Challenge: Stimulate the cells with PGE2 at its

concentration.-

Causality Check: Using

rather than

-

-

Kinetic Readout: Measure luminescence continuously for 30 minutes to capture the peak cAMP response.

Caption: Self-validating high-throughput screening workflow for indazole derivatives.

References

1.[2] BLD Pharm. "2757593-67-0|5-Methoxy-2-methyl-2H-indazol-6-ol". 2 2.[3] ChemScene. "2757593-67-0 | 5-Methoxy-2-methyl-2H-indazol-6-ol". 3 3.[4] National Institutes of Health (NIH). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC". 4 4.[5] American Chemical Society (ACS). "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy". 5 5.[6] National Institutes of Health (NIH). "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed". 6 6.[7] Google Patents. "US8334309B2 - Heterocyclic indazole derivatives". 7 7.[1] PharmaBlock. "Indazoles in Drug Discovery". 1

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 2757593-67-0|5-Methoxy-2-methyl-2H-indazol-6-ol|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8334309B2 - Heterocyclic indazole derivatives - Google Patents [patents.google.com]

Technical Monograph: 5-Methoxy-2-methyl-2H-indazol-6-ol

The following is an in-depth technical monograph on 5-Methoxy-2-methyl-2H-indazol-6-ol . This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's synthesis, chemical properties, and application as a privileged scaffold in kinase inhibitor design.

A Privileged Scaffold for Kinase Inhibition and CNS Ligand Design

Executive Summary

5-Methoxy-2-methyl-2H-indazol-6-ol (CAS: 2757593-67-0) represents a highly specialized heterocyclic building block belonging to the 2H-indazole class. Unlike their 1H-indazole counterparts, 2H-indazoles are less common in nature but have gained significant traction in pharmaceutical development following the success of drugs like Pazopanib (Votrient®).

This compound features a distinct substitution pattern—a 5-methoxy group providing metabolic stability and H-bond acceptance, adjacent to a 6-hydroxy group serving as a critical H-bond donor. The N2-methyl motif locks the tautomeric state, enforcing a specific geometry favorable for binding to the ATP-binding pocket of varying kinases (e.g., VEGFR, PDGFR) and certain GPCRs (e.g., 5-HT receptors).

Chemical Profile & Properties[1][2][3]

| Property | Data | Note |

| IUPAC Name | 5-Methoxy-2-methyl-2H-indazol-6-ol | |

| CAS Number | 2757593-67-0 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| Appearance | Off-white to pale beige solid | Phenolic oxidation sensitivity |

| Predicted pKa | ~9.5 (Phenolic OH) | Modulated by 5-OMe EDG |

| LogP (Predicted) | 1.2 – 1.5 | Lipophilic, CNS penetrant potential |

| H-Bond Donors | 1 (6-OH) | Critical for Hinge Binding |

| H-Bond Acceptors | 3 (N1, 5-OMe, 6-OH) |

Synthetic Pathways & Regioselectivity[7][8][9][10]

The synthesis of 2H-indazoles is challenging due to the thermodynamic preference for 1H-alkylation. Direct methylation of 5-methoxy-1H-indazol-6-ol typically yields a mixture favoring the N1-isomer. To selectively access the N2-methyl isomer, specific "soft" alkylation protocols or rearrangement strategies are required.

Pathway A: Regioselective Rearrangement (Recommended)

This method utilizes Trimethyl Orthoformate (TMOF) to form a transient intermediate that rearranges to the thermodynamically favored N2-position under acidic conditions. This is the industry-standard approach for avoiding N1/N2 isomer separation chromatography.

Figure 1: Regioselective synthesis via Trimethyl Orthoformate (TMOF) mediated rearrangement.

Pathway B: Direct Alkylation with Blocking Groups

Alternatively, the N1 position can be transiently blocked (e.g., via acetylation), or "hard/soft" acid-base theory can be applied using Meerwein salts (Trimethyloxonium tetrafluoroborate), though this often results in lower yields compared to Pathway A.

Detailed Experimental Protocol

Objective: Synthesis of 5-Methoxy-2-methyl-2H-indazol-6-ol via TMOF rearrangement.

Reagents:

-

5-Methoxy-1H-indazol-6-ol (1.0 eq)

-

Trimethyl Orthoformate (TMOF) (10.0 eq)

-

Sulfuric Acid (H₂SO₄), conc.[1] (1.1 eq)

-

Toluene (Anhydrous)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 5-Methoxy-1H-indazol-6-ol and anhydrous toluene under an Argon atmosphere.

-

Activation: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

-

Addition: Add TMOF in a single portion.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 7:3) for the disappearance of the starting material.

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (30 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine.[2]

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes). The N2-isomer typically elutes after any trace N1-isomer due to higher polarity.

Validation:

-

¹H NMR (DMSO-d₆): Look for the N-Me singlet at ~4.0–4.2 ppm. (N1-Me typically appears upfield at ~3.8 ppm).

-

NOESY: A key NOE correlation should be observed between the N-Me protons and the C3-H proton, confirming N2 substitution.

Pharmacological Applications

The 5-Methoxy-2-methyl-2H-indazol-6-ol scaffold is a bioisostere of the quinazoline and quinoline cores found in many kinase inhibitors.

Kinase Inhibitor Design (Type I/II)

The 2H-indazole core presents a donor-acceptor motif ideal for the ATP-binding hinge region of kinases.

-

N1 (Acceptor): Binds to the backbone NH of the hinge residue.

-

C3-H: Often substituted to access the hydrophobic back pocket.

-

6-OH (Donor): Can form water-mediated bridges or direct H-bonds with the gatekeeper residue or the catalytic lysine.

Figure 2: Pharmacophore mapping of the scaffold within a theoretical Kinase ATP-binding pocket.

CNS & Serotonin Modulation

The 5-methoxy-indazole motif bears structural similarity to Serotonin (5-HT) and Melatonin .

-

5-HT2A/2C Receptors: Indazoles are known ligands for serotonin receptors. The 5-methoxy group mimics the 5-hydroxy/methoxy of the endogenous ligands, potentially conferring agonist or antagonist activity depending on the C3 substitution.

-

Neuroprotection: The phenolic 6-OH group provides antioxidant capacity, potentially scavenging reactive oxygen species (ROS) in neurodegenerative models (e.g., Huntington's, Alzheimer's).

Storage and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over prolonged exposure to air.

-

Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

References

-

Mei, Y. C., & Yang, B. W. (2017). The regioselective alkylation of some indazoles using trialkyl orthoformate.[1] Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.[1] Link

-

BenchChem. (2025).[3] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Link

-

WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link

-

GlaxoSmithKline. (2006). Pyrimidineamines as angiogenesis modulators (Pazopanib Patent). US Patent 7,105,530.[1] Link

-

BLD Pharm. (2025). 5-Methoxy-2-methyl-2H-indazol-6-ol Product Entry. Link

Sources

Methodological & Application

Application Note: Utilizing 5-Methoxy-2-methyl-2H-indazol-6-ol as a Privileged Scaffold in Cell Culture for Targeted Drug Discovery

Introduction and Mechanistic Rationale

The indazole ring system is a highly regarded "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved targeted therapeutics, including multi-kinase inhibitors like Pazopanib and Axitinib[1]. Specifically, 5-Methoxy-2-methyl-2H-indazol-6-ol (CAS: 2757593-67-0) serves as an advanced, highly functionalized building block for Fragment-Based Drug Discovery (FBDD) and targeted library synthesis[2].

Expertise Insight: Why the 2-Methyl-2H-Indazole Core? Unsubstituted 1H-indazoles are prone to tautomerization, which complicates Structure-Activity Relationship (SAR) profiling due to unpredictable binding geometries within target proteins. The addition of the 2-methyl group chemically locks the scaffold into the 2H-tautomeric state. This rigidification is critical for designing ATP-competitive kinase inhibitors (targeting PI3K, AKT, PLK4, or IRAK4), as it ensures a consistent orientation of the scaffold within the kinase hinge region[3]. Furthermore, the 5-methoxy and 6-hydroxyl substituents provide highly specific hydrogen bond donor and acceptor vectors to interact with kinase gatekeeper residues, drastically enhancing target affinity and selectivity[4].

Cell Culture Preparation and Compound Handling

To evaluate novel libraries derived from 5-Methoxy-2-methyl-2H-indazol-6-ol, robust in vitro cell culture models are required.

Compound Reconstitution & Causality Check

-

Solubility : 2H-indazole derivatives are highly lipophilic. Reconstitute the lyophilized powder in molecular biology-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM stock solution.

-

Storage : Aliquot the stock into single-use vials and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles lead to compound precipitation and degradation, which artificially lowers the observed potency in downstream assays.

Cell Line Selection Select cell lines based on the intended target of the synthesized indazole derivative:

-

Oncology (e.g., PI3K/PLK4 inhibitors) : A549 (Non-Small Cell Lung Cancer) or HCT116 (Colorectal Carcinoma)[1].

-

Immunology (e.g., IRAK4 inhibitors) : RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes)[5].

Experimental Workflows

Caption: Workflow for utilizing the 2H-indazole scaffold in drug discovery cell culture assays.

Protocol 1: High-Throughput Phenotypic Screening (Cell Viability)

This self-validating protocol utilizes the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the indazole derivatives[6].

Step-by-Step Methodology:

-

Cell Seeding : Harvest cells in the logarithmic growth phase. Seed 3,000–5,000 cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2 to allow for cellular attachment.

-

Compound Treatment : Prepare a 9-point, 3-fold serial dilution of the indazole derivative in complete media.

-

Trustworthiness Step: Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.1% (v/v) . Higher DMSO concentrations induce solvent toxicity, confounding the anti-proliferative data.

-

-

Controls Setup :

-

Vehicle Control: Cells treated with 0.1% DMSO (defines 100% viability baseline).

-

Positive Control: 1 µM Staurosporine or a known indazole drug (e.g., Pazopanib) to validate assay sensitivity.

-

Blank: Media only (for background subtraction).

-

-

Incubation : Incubate the treated plates for 72 hours.

-

Detection : Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

-

Quantification : Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Mechanistic Target Engagement (Western Blotting)

To prove the causality of cell death, researchers must demonstrate that the indazole derivative successfully inhibits its intended intracellular kinase target (e.g., PI3K/AKT pathway)[4].

Step-by-Step Methodology:

-

Cell Plating & Starvation : Seed 3 × 10⁵ cells/well in a 6-well plate. Once adhered, wash with PBS and switch to serum-free media for 16 hours.

-

Causality Check: Serum starvation reduces basal kinase phosphorylation driven by exogenous growth factors, significantly improving the signal-to-noise ratio of the assay when looking for specific target inhibition.

-

-

Inhibitor Pre-treatment : Treat cells with the indazole derivative at 0.5×, 1×, and 5× the established IC50 for 2 hours.

-

Ligand Stimulation : Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF for 15 minutes) to acutely activate the kinase pathway.

-

Lysis : Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoblotting : Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for both the phosphorylated (active) and total forms of the target kinase.

Caption: Mechanism of action of indazole-derived kinase inhibitors blocking cellular proliferation.

Data Presentation

Table 1: Representative IC50 Profiling of Indazole Derivatives

| Cell Line | Tissue Origin | Target Pathway | Expected IC50 Range (Lead Compounds) | Reference Standard |

| A549 | Lung Carcinoma | PI3K / AKT | 0.1 µM – 2.5 µM | Pazopanib (1.2 µM) |

| HCT116 | Colorectal | PLK4 | 0.05 µM – 1.0 µM | CFI-400945 (0.01 µM) |

| RAW 264.7 | Murine Macrophage | IRAK4 / NF-κB | 0.5 µM – 5.0 µM | PF-06650833 (0.2 µM) |

| HEK-293 | Normal Kidney | Off-target Toxicity | > 20.0 µM (Selectivity Index > 10) | Staurosporine (<0.1 µM) |

Table 2: Recommended Antibody Panel for Mechanistic Validation

| Target Protein | Phospho-Specific Antibody | Total Protein Antibody | Expected Inhibitor Response |

| AKT | Anti-p-AKT (Ser473) | Anti-AKT (Pan) | Dose-dependent decrease in p-AKT |

| IRAK4 | Anti-p-IRAK4 (Thr345) | Anti-IRAK4 | Dose-dependent decrease in p-IRAK4 |

| Caspase-3 | Anti-Cleaved Caspase-3 | Anti-Caspase-3 | Dose-dependent increase (Apoptosis) |

| GAPDH | N/A | Anti-GAPDH | Unchanged (Loading Control) |

References

-

Title : Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source : RSC Medicinal Chemistry URL :[Link]

-

Title : Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source : RSC Advances URL :[Link]

-

Title : The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Source : Journal of Medicinal Chemistry URL :[Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP4238968A1 - Indazole derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Technical Application Note: Optimization of Cell Viability Assays for Novel Indazole Scaffolds

Case Study: 5-Methoxy-2-methyl-2H-indazol-6-ol

Executive Summary & Scientific Rationale

The compound 5-Methoxy-2-methyl-2H-indazol-6-ol represents a critical chemical scaffold in the development of small-molecule kinase inhibitors, particularly targeting VEGFR and PDGFR pathways. Indazole derivatives are "privileged structures" in medicinal chemistry due to their ability to mimic ATP and bind to the hinge region of kinase domains.

However, the 2-methyl-2H-indazole core presents unique bioanalytical challenges that often lead to false-negative or false-positive results in standard viability assays:

-

Intrinsic Fluorescence: Unlike 1H-indazoles, 2-substituted indazoles are locked in a quinoid-like tautomeric form, often exhibiting strong intrinsic fluorescence in the blue-green spectrum (400–550 nm). This directly interferes with resazurin-based assays (e.g., AlamarBlue).

-

Aqueous Solubility: The lipophilic nature of the methoxy-indazole core requires careful DMSO titration to prevent microprecipitation in cell culture media, which causes light scattering and artificially high absorbance readings in MTT assays.

This guide provides a validated protocol using ATP-based Luminescence (CellTiter-Glo®) as the gold standard to bypass these interferences, ensuring accurate IC50 determination.

Experimental Design & Materials

2.1 Reagents and Equipment

-

Test Compound: 5-Methoxy-2-methyl-2H-indazol-6-ol (Purity >98%).

-

Assay Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-luminescence reagent.

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

-

Cell Lines (Suggested):

-

HUVEC: For angiogenesis/VEGFR inhibition studies.[1]

-

MCF-7 / A549: For general cytotoxicity profiling.

-

-

Plate Reader: Multi-mode reader capable of Luminescence integration (0.5–1.0s integration time).

2.2 Critical Pre-Assay Check: Solubility & Fluorescence

Before cell seeding, perform a "Mock Assay" without cells to determine the compound's optical properties.

-

Dilute compound to 100 µM in culture medium (0.5% DMSO).

-

Measure Fluorescence (Ex 530nm / Em 590nm) and Absorbance (570nm).

-

Decision Gate: If signal > 2x background, reject fluorescence/colorimetric assays and proceed with Luminescence.

Validated Protocol: ATP-Luminescence Viability Assay

Phase 1: Compound Preparation (The "200x" Rule)

To maintain consistent DMSO concentration across the dose-response curve, use the "200x Stock" method.

-

Master Stock: Dissolve 5-Methoxy-2-methyl-2H-indazol-6-ol in 100% DMSO to 20 mM . Vortex for 30s.

-

Serial Dilution (in DMSO): Prepare a 1:3 serial dilution series in a V-bottom 96-well plate using 100% DMSO .

-

Why? Diluting directly in media often crashes out hydrophobic indazoles.

-

Concentration Range: 20 mM down to ~1 µM (8 points).

-

-

Intermediate Dilution: Transfer 1 µL of each DMSO stock into 199 µL of pre-warmed culture medium (Intermediate Plate).

-

Result: 100 µM top concentration, 0.5% DMSO constant .

-

Phase 2: Cell Seeding & Treatment

-

Seeding: Dispense 3,000–5,000 cells/well in 45 µL of medium into a white-walled, clear-bottom 96-well plate.

-

Note: White walls reflect luminescence, maximizing signal; clear bottoms allow microscopic inspection.

-

-

Incubation: Allow cells to attach for 12–24 hours at 37°C/5% CO₂.

-

Treatment: Add 5 µL of the Intermediate Dilution to the 45 µL of cells.

-

Final Concentration: 10 µM top dose (0.05% final DMSO).

-

-

Exposure: Incubate for 48 or 72 hours.

Phase 3: Endpoint Detection (Luminescence)

-

Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes.

-

Critical: Cold reagent slows the luciferase reaction, causing "edge effects" across the plate.

-

-

Add 50 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

-

Orbitally shake for 2 minutes (200–300 rpm) to lyse cells.

-

Incubate at RT for 10 minutes to stabilize the luminescent signal.

-

Read Total Luminescence (Integration: 1.0 second/well).

Data Analysis & Visualization

4.1 Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct assay for fluorescent indazole derivatives.

Caption: Decision matrix for selecting the optimal viability assay for fluorescent indazole scaffolds.

4.2 Mechanism of Interference

Why avoid AlamarBlue? 2H-indazoles often emit at 500-550nm. Resazurin is excited at 530-560nm and emits at 590nm. The compound's intrinsic fluorescence can bleed into the detection channel, appearing as "viable cells" even when cells are dead.

Caption: Schematic of spectral overlap causing false-positive viability data in fluorescence assays.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Background (No Cells) | Compound precipitation or intrinsic fluorescence. | Switch to Luminescence (CellTiter-Glo). Ensure final DMSO < 0.5%. |

| "Flat" Dose Response | Compound crashed out of solution during dilution. | Use the "Intermediate Dilution" method (Step 3.1). Do not dilute directly into cold media. |

| Edge Effect (Outer wells high) | Evaporation or temperature gradient. | Fill outer wells with PBS (do not use for data). Equilibrate plate to RT before reading. |

| Low Luminescence Signal | pH shift in medium caused by high drug conc. | Indazoles can be slightly acidic/basic. Check media pH (phenol red) at high doses. |

References

-

Indazole Scaffolds in Kinase Inhibition

- Review of indazole derivatives as kinase inhibitors. The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Source:

-

Fluorescence Properties of Indazoles

- Fluorescence umpolung of indazole-based fluorophores. This paper details how 2-substituted indazoles (like the 2-methyl variant in this protocol) exhibit distinct fluorescence properties compared to 1H-indazoles, confirming the risk of assay interference.

-

Source: [2]

-

Assay Interference Mechanisms

- Interference with Fluorescence Assays. General guidance on how small molecule autofluorescence impacts resazurin and other metabolic assays.

-

Source:

-

Compound Data

- 5-Methoxy-2-methyl-2H-indazol-6-ol (CAS 2757593-67-0).

-

Source:

Sources

measuring downstream effects of 5-Methoxy-2-methyl-2H-indazol-6-ol

Application Note: Profiling the Downstream Biological Effects of 5-Methoxy-2-methyl-2H-indazol-6-ol

Introduction & Structural Context

5-Methoxy-2-methyl-2H-indazol-6-ol (CAS: 2757593-67-0) is a functionalized indazole scaffold.[1][2] Indazole derivatives are a privileged class of pharmacophores in medicinal chemistry, serving as the core structure for numerous FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs), including Pazopanib , Axitinib , and Linifanib .

The specific substitution pattern—a 5-methoxy group coupled with a 6-hydroxyl moiety on a 2-methylated indazole core—suggests two primary biological contexts:

-

Kinase Inhibition: It mimics the ATP-binding hinge interaction motifs found in VEGFR, PDGFR, and FGFR inhibitors.

-

Metabolic Intermediate: It structurally resembles the O-demethylated or hydroxylated metabolites of larger indazole-based drugs, making it a critical target for toxicity and activity profiling.

This guide outlines the methodology to measure the downstream effects of this compound, specifically focusing on the modulation of Receptor Tyrosine Kinase (RTK) signaling cascades (MAPK/ERK and PI3K/AKT pathways).

Mechanism of Action (Hypothetical Framework)

To design an effective assay, we must establish the probable Mechanism of Action (MoA). Based on Structure-Activity Relationship (SAR) data of analogous indazoles, 5-Methoxy-2-methyl-2H-indazol-6-ol is predicted to act as a Type I or Type II ATP-competitive inhibitor.

-

Primary Target: Receptor Tyrosine Kinases (e.g., VEGFR2, PDGFR

). -

Direct Effect: Inhibition of receptor autophosphorylation.

-

Downstream Readout: Reduction in phosphorylation of effector proteins ERK1/2 (Thr202/Tyr204) and AKT (Ser473).

Signaling Pathway Diagram

Figure 1: Predicted intervention point of 5-Methoxy-2-methyl-2H-indazol-6-ol within the MAPK signaling cascade.

Experimental Workflow

To rigorously validate the downstream effects, a multi-tier approach is required.

| Tier | Assay Type | Objective | Key Readout |

| 1 | Cell-Free Kinase Assay | Confirm direct binding affinity ( | ADP production / FRET signal. |

| 2 | Cellular Western Blot | Measure functional inhibition of signaling. | p-ERK / Total ERK ratio. |

| 3 | Phenotypic Assay | Assess physiological impact. | Cell proliferation ( |

Detailed Protocol: Cellular Phospho-Protein Analysis (Western Blot)

This protocol is the "Gold Standard" for confirming that the compound penetrates the cell membrane and functionally inhibits the target pathway.

Target Cells: HUVEC (Human Umbilical Vein Endothelial Cells) or PAE/KDR (Porcine Aortic Endothelial cells overexpressing VEGFR2).

Reagents & Materials

-

Compound: 5-Methoxy-2-methyl-2H-indazol-6-ol (dissolved in 100% DMSO to 10 mM stock).

-

Stimulant: VEGF-A (165) or PDGF-BB (depending on cell line).

-

Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical for preserving phosphorylation).

-

Primary Antibodies:

-

Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

-

Mouse anti-Total p44/42 MAPK (Erk1/2).

-

Rabbit anti-GAPDH (Loading Control).

-

Step-by-Step Methodology

Step 1: Cell Seeding and Starvation

-

Seed HUVEC cells at

cells/well in a 6-well plate. -

Incubate for 24 hours in complete growth medium.

-

Critical Step: Aspirate medium and wash with PBS. Replace with serum-free medium (0.1% BSA) and incubate for 12–16 hours.

-

Why? Starvation reduces basal phosphorylation levels, maximizing the signal-to-noise ratio upon stimulation.

-

Step 2: Compound Treatment

-

Prepare serial dilutions of 5-Methoxy-2-methyl-2H-indazol-6-ol in serum-free medium (e.g., 0.1, 1.0, 10

M). Maintain final DMSO concentration <0.1%. -

Add compound dilutions to cells. Include a Vehicle Control (DMSO only) .

-

Incubate for 1 hour at 37°C.

Step 3: Stimulation

-

Stimulate cells by adding VEGF-A (final conc. 50 ng/mL) directly to the medium containing the compound.

-

Incubate for exactly 10 minutes at 37°C.

-

Why? Phosphorylation of ERK is transient; 10 minutes is typically the peak window for VEGFR-mediated signaling.

-

Step 4: Lysis and Protein Extraction

-

Place plates immediately on ice. Aspirate medium.

-

Wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate (

). -

Add 100

L ice-cold Lysis Buffer. Scrape cells and collect lysate. -

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 5: Immunoblotting

-

Quantify protein concentration (BCA Assay). Load 20

g protein per lane on SDS-PAGE. -

Transfer to PVDF membrane. Block with 5% BSA in TBST for 1 hour.

-

Incubate with anti-Phospho-ERK (1:1000) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Develop with ECL substrate.[1]

-

Strip and Reprobe: Strip the membrane and reprobe with anti-Total ERK to normalize data.

Data Analysis & Interpretation

Quantification:

Use densitometry software (e.g., ImageJ) to calculate the band intensity.

Expected Results:

-

Vehicle + VEGF: Strong band for p-ERK (defined as 100% activity).

-

Vehicle (No VEGF): Minimal/No band (Basal level).

-

Compound (0.1 - 10

M) + VEGF: Dose-dependent reduction in p-ERK band intensity.

Interpretation:

-

If the compound inhibits p-ERK phosphorylation with an

M, it is a potent downstream signaling inhibitor. -

If p-ERK is unaffected but cell death occurs, the compound may act via a non-kinase mechanism (e.g., mitochondrial toxicity or DNA damage).

References

-

Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 13(1), 1-14. Link

-

Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. Link

-

ChemicalBook. (2023). 5-Methoxy-2-methyl-2H-indazol-6-ol Product Entry. ChemicalBook Database. Link

-

BLD Pharm. (2023). Certificate of Analysis: 5-Methoxy-2-methyl-2H-indazol-6-ol (CAS 2757593-67-0).[1][2][3] BLD Pharm.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 5-Methoxy-2-methyl-2H-indazol-6-ol

Welcome to the dedicated technical support guide for 5-Methoxy-2-methyl-2H-indazol-6-ol (CAS: 2757593-67-0). This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Physicochemical Profile of 5-Methoxy-2-methyl-2H-indazol-6-ol

5-Methoxy-2-methyl-2H-indazol-6-ol is a heterocyclic compound with a molecular weight of 178.19 g/mol .[1] Its structure, featuring a bicyclic indazole core, a methoxy group, and a phenolic hydroxyl group, presents a classic solubility conundrum. The aromatic rings contribute to its hydrophobic nature, while the hydroxyl and methoxy groups offer some potential for hydrogen bonding. The predicted LogP value of 1.2875 suggests a degree of lipophilicity, which can limit aqueous solubility.[1]

The indazole moiety itself is generally considered to be weakly basic and poorly soluble in water.[2] The presence of the phenolic hydroxyl group (pKa estimated around 9-10) is a critical feature. At neutral pH, this group is protonated, and the molecule is less polar. However, in basic conditions (pH > pKa), the hydroxyl group can be deprotonated to form a more soluble phenoxide salt. This pH-dependent solubility is a key aspect to leverage in your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when working with 5-Methoxy-2-methyl-2H-indazol-6-ol.

Q1: My 5-Methoxy-2-methyl-2H-indazol-6-ol is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A1: This is a common observation due to the compound's low intrinsic aqueous solubility. Here’s a systematic approach to troubleshoot this issue:

-

Initial Assessment: Start with a small amount of the compound and your desired buffer. Vortex thoroughly and observe. If it remains a suspension, proceed to the next steps.

-

pH Adjustment: The phenolic hydroxyl group is the key to improving aqueous solubility. Add a small amount of a base, such as 0.1 M NaOH, dropwise while vortexing. As the pH increases above the pKa of the hydroxyl group, the compound should dissolve to form the more soluble phenoxide salt. Be mindful of the pH tolerance of your subsequent experiments.

-

Co-solvents: If pH adjustment alone is insufficient or not suitable for your assay, consider the use of a water-miscible organic co-solvent. Prepare a concentrated stock solution in an organic solvent (see Q2) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q2: What is the best organic solvent to prepare a stock solution of 5-Methoxy-2-methyl-2H-indazol-6-ol?

A2: For creating a concentrated stock solution, polar aprotic solvents are generally the most effective for indazole derivatives.[3] We recommend the following, in order of preference:

-

Dimethyl sulfoxide (DMSO): This is typically the first choice for creating high-concentration stock solutions of poorly soluble compounds.

-

N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent that can be used as an alternative to DMSO.

-

Ethanol or Methanol: These polar protic solvents may also be effective, although they might not achieve the same high concentrations as DMSO or DMF.

It is crucial to determine the maximum solubility in your chosen solvent empirically. A suggested protocol for this is provided in the "Experimental Protocols" section below.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a high-solubility organic environment to a low-solubility aqueous one. Here are some solutions:

-

Reduce the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent when diluted into the aqueous buffer.

-

Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller aliquots while vortexing vigorously. This can help to keep the compound in solution.

-

Use of Surfactants: For certain applications, a low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can be added to the aqueous buffer to help maintain solubility.[4]

-

pH Pre-adjustment of the Aqueous Buffer: If you are using pH to aid solubility, ensure your aqueous buffer is already at the target basic pH before adding the organic stock solution.

Q4: Can I use heat to dissolve 5-Methoxy-2-methyl-2H-indazol-6-ol?

A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution, particularly in organic solvents. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always check the compound's stability at elevated temperatures if this is a necessary step.

Q5: Are there any other methods to improve the solubility of this compound for in vivo studies?

A5: For in vivo applications where high concentrations of organic solvents are not feasible, more advanced formulation strategies may be required. These can include:

-

Salt Formation: While not a simple lab procedure, forming a stable salt of the compound can significantly improve its aqueous solubility and dissolution rate.[5][6]

-

Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent water solubility.[4][5]

-

Solid Dispersions: This involves dispersing the compound in a solid, water-soluble carrier, which can enhance its dissolution rate.[4][6]

These advanced techniques often require specialized formulation expertise.

Solubility Data Summary

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low (at neutral pH) | The hydrophobic indazole core dominates at neutral pH. |

| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation of the phenolic hydroxyl group forms a more soluble salt. |

| Polar Aprotic | DMSO, DMF | High | These are strong hydrogen bond acceptors and can effectively solvate the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor. |

| Non-Polar | Hexane, Toluene | Very Low | The molecule has significant polarity from the hydroxyl, methoxy, and indazole nitrogen atoms. |

Experimental Protocols

Protocol 1: Step-by-Step Guide to Determine Maximum Solubility in an Organic Solvent

-

Preparation: Weigh out a small, precise amount of 5-Methoxy-2-methyl-2H-indazol-6-ol (e.g., 1 mg) into a clean glass vial.

-

Initial Solvent Addition: Add a small, measured volume of the chosen organic solvent (e.g., 100 µL of DMSO) to the vial.

-

Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes. Visually inspect the solution for any undissolved particles.

-

Incremental Solvent Addition: If undissolved solid remains, add another measured volume of the solvent (e.g., 10 µL) and vortex again.

-

Repeat: Continue adding the solvent incrementally until the compound is fully dissolved.

-

Calculation: Calculate the maximum solubility based on the total volume of solvent used. For example, if 1 mg dissolved in a final volume of 150 µL, the solubility is approximately 6.67 mg/mL.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

-

Calculation: The molecular weight of 5-Methoxy-2-methyl-2H-indazol-6-ol is 178.19 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

-

1.7819 mg of the compound.

-

-

Weighing: Carefully weigh out approximately 1.8 mg of the compound into a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.

-

Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The recommended storage temperature for the solid compound is 2-8°C.[1]

Visualization of Solubility Optimization Workflow

The following diagram illustrates the decision-making process for achieving the desired concentration of 5-Methoxy-2-methyl-2H-indazol-6-ol in your experimental medium.

Caption: Decision-making workflow for dissolving 5-Methoxy-2-methyl-2H-indazol-6-ol.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 590220, 2-Methyl-2H-indazol-6-amine. [Link]

-

American Elements. Indazoles. [Link]

-

PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

-

Kumar, A., & Aggarwal, N. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

-

Carl ROTH. 5-Methoxyindole Safety Data Sheet. [Link]

-

Lanyon, L., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2008-2021. [Link]

-

Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

-

Kumar, S., & Bhargava, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2397. [Link]

-

Sharma, D., & Singh, G. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3047802, 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). [Link]

-

Chemical Synthesis Database. 6-methoxy-7-nitro-2H-indazol-2-ol. [Link]

-

PubChemLite. 6-methoxy-2-methyl-2h-indazol-5-amine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

optimizing cell-based assay conditions for indazole compounds

Welcome to the Technical Support Center for Cell-Based Assay Optimization. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with screening indazole-based compounds.

Indazoles (such as the approved kinase inhibitors Axitinib and Pazopanib) are privileged scaffolds in drug discovery, particularly in oncology and neurodegeneration[1]. However, their inherent hydrophobicity, rigid planar structures, and unique electronic properties often introduce artifacts in cell-based screening. This guide provides field-proven, self-validating methodologies to troubleshoot solubility, solvent toxicity, and readout interference.

Diagnostic Workflow: Indazole Assay Optimization

Workflow for optimizing cell-based assays with hydrophobic, fluorescent indazole derivatives.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: My indazole compound dissolves perfectly in 100% DMSO but precipitates as soon as I add it to my cell culture media. How do I prevent this "brick dust" effect?

Mechanistic Causality: Indazoles are highly lipophilic heterocyclic aromatic compounds. When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into aqueous media, the rapid solvent exchange causes the hydrophobic indazole core to aggregate and crash out of solution[2],[1]. Solution: Do not spike high-concentration stocks directly into the assay well. Instead, perform an intermediate serial dilution in 100% DMSO to create a "working stock" plate. Then, dilute these working stocks 1:100 or 1:1000 into pre-warmed (37°C) complete culture media immediately before adding them to the cells. For high-throughput screening (HTS), utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of DMSO directly into the assay plate, minimizing the localized concentration spikes that trigger precipitation.

Q2: What is the maximum DMSO concentration I can use to keep my indazoles soluble without killing my cells?

Mechanistic Causality: DMSO is a penetration enhancer that disrupts the lipid bilayer of cell membranes. At concentrations above 0.5% v/v, DMSO induces significant cellular stress, depletes intracellular ATP, and triggers apoptosis, which will artificially skew your viability or kinase inhibition readouts[3],[4]. Solution: The universally accepted threshold for cell-based assays is ≤ 0.1% to 0.5% v/v final DMSO [4]. However, DMSO tolerance is highly cell-line specific. For example, robust lines like CHO-K1 may tolerate up to 0.5% DMSO for 48 hours with minimal ATP depletion, whereas sensitive primary cells or HEK-293T cells often show cytotoxicity at concentrations >1%[5],[3]. You must run a DMSO tolerance curve (see SOP below) prior to screening.

Q3: I am using a fluorescence-based viability assay (e.g., Alamar Blue/Resazurin), and my indazole-treated wells are showing artificially high signals. What is happening?

Mechanistic Causality: Many indazole derivatives possess extended π-conjugation systems that make them inherently fluorescent. Furthermore, specific indazole derivatives exhibit a phenomenon known as Aggregation-Induced Emission (AIE) or polarity-dependent fluorescence[6],[7]. As the compound aggregates in the aqueous media or binds to hydrophobic pockets in cellular proteins, its fluorescence emission drastically increases, causing massive interference in the blue/green/red emission channels[6]. Solution: Abandon standard fluorescence readouts for indazole screening. Switch to an orthogonal luminescence-based readout (e.g., ATPlite or CellTiter-Glo)[3]. Luminescence does not require an excitation light source, entirely bypassing the autofluorescence and AIE artifacts caused by the indazole scaffold.

Standard Operating Procedure (SOP): Self-Validating Assay Optimization

To establish a trustworthy and reproducible assay for indazole compounds, you must build a self-validating system. Follow this protocol to establish your assay's baseline parameters.

Phase 1: Cell Density & DMSO Tolerance Titration Purpose: To identify the optimal cell seeding density and maximum tolerated DMSO concentration without compromising the signal-to-background ratio.

-

Cell Seeding: Harvest cells in the logarithmic growth phase. Seed cells into a 384-well white opaque microplate (to prevent optical crosstalk) using a density gradient (e.g., 250, 500, 1000, and 2000 cells/well) in 20 µL of complete media[3].

-